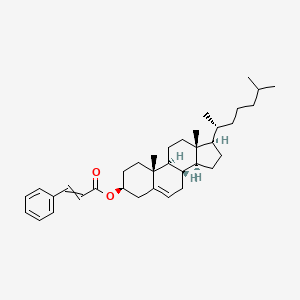

Cholesterol trans-Cinnamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cholesterol trans-Cinnamate is a useful research compound. Its molecular formula is C36H52O2 and its molecular weight is 516.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis Method Overview

| Step | Description |

|---|---|

| 1 | Combine cholesterol and trans-cinnamic acid in a reaction vessel. |

| 2 | Add a catalyst (e.g., sulfuric acid) to facilitate esterification. |

| 3 | Heat the mixture under reflux for several hours. |

| 4 | Purify the product via recrystallization or column chromatography. |

Biological Applications

Cholesterol trans-Cinnamate exhibits significant biological activities that make it a subject of interest in various studies:

- Lipid Metabolism Modulation : Research indicates that this compound can significantly lower hepatic cholesterol and triglyceride levels while enhancing high-density lipoprotein (HDL) cholesterol levels in animal models . This modulation of lipid metabolism suggests potential applications in managing hyperlipidemia.

- Antimicrobial Activity : The compound has been studied for its antimicrobial properties, particularly against pathogenic fungi and bacteria. This compound disrupts cell membranes, inhibiting the growth of microorganisms.

- Cholesterol Esterification : this compound's interactions with enzymes such as Acyl-CoA:cholesterol acyltransferase (ACAT) are crucial for understanding its role in cholesterol metabolism and its potential therapeutic applications against infections like Chlamydia trachomatis, which relies on cholesterol for growth .

Case Study 1: Lipid Metabolism in Animal Models

A study investigated the effects of dietary supplementation with cinnamate (including this compound) on rats fed a high-cholesterol diet. Results demonstrated that cinnamate supplementation led to:

- Lower hepatic cholesterol levels compared to control groups.

- Increased HDL levels and reduced atherogenic indices, indicating improved lipid profiles .

- Enhanced antioxidant enzyme activities, suggesting protective effects against oxidative stress.

Case Study 2: Antimicrobial Efficacy

In experiments assessing the antimicrobial properties of this compound, it was found that:

- The compound effectively inhibited the growth of various bacterial strains.

- Its mechanism involved disrupting cell membrane integrity, showcasing potential as a natural antimicrobial agent.

特性

分子式 |

C36H52O2 |

|---|---|

分子量 |

516.8 g/mol |

IUPAC名 |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylprop-2-enoate |

InChI |

InChI=1S/C36H52O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-15,19,25-26,29-33H,9-11,16-18,20-24H2,1-5H3/t26-,29+,30+,31-,32+,33+,35+,36-/m1/s1 |

InChIキー |

FESYLMLHRKCTFF-ZOJFKXTHSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C |

異性体SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C=CC5=CC=CC=C5)C)C |

正規SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。